![molecular formula C19H20N2O4 B5772225 5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-81723 is a synthetic compound that belongs to the imidazolidinedione class of drugs. It was first synthesized by scientists at Pfizer in the early 1990s and has since been studied extensively for its potential therapeutic applications. PD-81723 has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.
作用機序
The exact mechanism of action of PD-81723 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. PD-81723 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain signaling pathways that are involved in tumor growth, such as the Akt/mTOR pathway.
Biochemical and physiological effects:
PD-81723 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. PD-81723 has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, PD-81723 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
PD-81723 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. PD-81723 has also been extensively studied in vitro and in vivo, providing a wealth of data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, the exact mechanism of action of PD-81723 is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on PD-81723. One area of interest is the development of PD-81723 as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of PD-81723 as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, there is interest in studying the neuroprotective effects of PD-81723 and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the pharmacological effects of PD-81723 and its potential therapeutic applications.
In conclusion, PD-81723 is a synthetic compound that has been extensively studied for its potential pharmacological applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. PD-81723 has several advantages for lab experiments, including its availability and extensive data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments, including its complexity and the need for specialized equipment and expertise. Future research on PD-81723 has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
合成法
The synthesis of PD-81723 involves several steps, including the reaction of 2-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethyl alcohol. This alcohol is then reacted with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a base catalyst to form PD-81723. The synthesis of PD-81723 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
PD-81723 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PD-81723 has also been found to have anti-tumor effects and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, PD-81723 has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)17(22)21(18(23)20-19)11-12-24-15-9-6-10-16(13-15)25-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVKMYHBCLMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

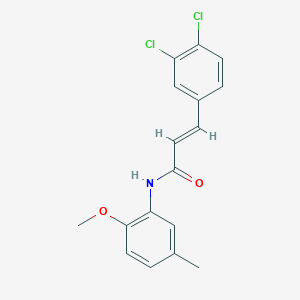
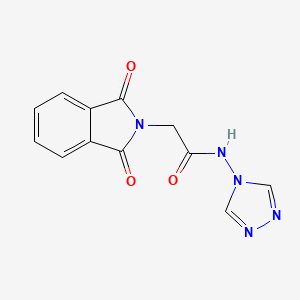
![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)
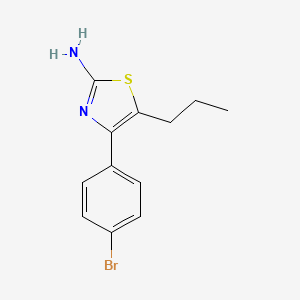
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
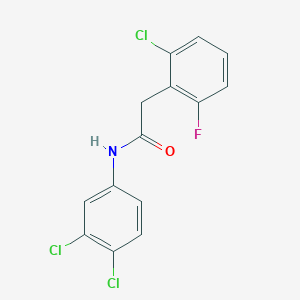
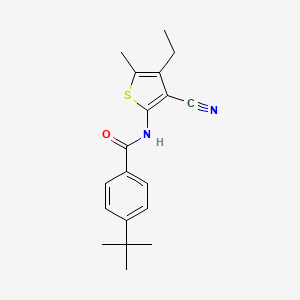
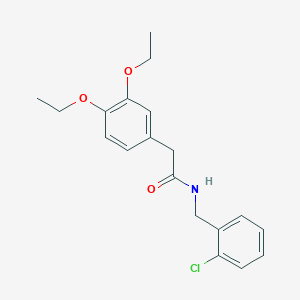
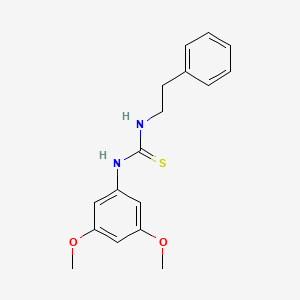
![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![1-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B5772238.png)
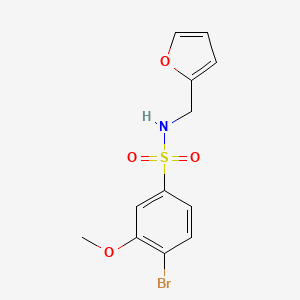
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)